6-(Hydroxymethyl)-4-methylnicotinonitrile

Regiochemistry Synthetic intermediate Structure-activity relationship

6-(Hydroxymethyl)-4-methylnicotinonitrile is a trisubstituted pyridine-3-carbonitrile derivative bearing a hydroxymethyl group at C6, a methyl group at C4, and a nitrile at C3 (molecular formula C₈H₈N₂O; MW 148.16 g/mol). This specific substitution pattern distinguishes it within the nicotinonitrile class, where regioisomeric variants (e.g., 5-hydroxymethyl, 6-hydroxy) and derivatives lacking the C4 methyl group are more commonly catalogued.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B11781367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)-4-methylnicotinonitrile
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C#N)CO
InChIInChI=1S/C8H8N2O/c1-6-2-8(5-11)10-4-7(6)3-9/h2,4,11H,5H2,1H3
InChIKeyQUELRXLINGKTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Hydroxymethyl)-4-methylnicotinonitrile (CAS 1637310-90-7): Procurement-Relevant Identity and Class Context


6-(Hydroxymethyl)-4-methylnicotinonitrile is a trisubstituted pyridine-3-carbonitrile derivative bearing a hydroxymethyl group at C6, a methyl group at C4, and a nitrile at C3 (molecular formula C₈H₈N₂O; MW 148.16 g/mol) [1]. This specific substitution pattern distinguishes it within the nicotinonitrile class, where regioisomeric variants (e.g., 5-hydroxymethyl, 6-hydroxy) and derivatives lacking the C4 methyl group are more commonly catalogued . The compound is catalogued under PubChem CID 117688916 and is commercially available as a research intermediate, typically at ≥98% purity [1].

Why 6-(Hydroxymethyl)-4-methylnicotinonitrile Cannot Be Replaced by Generic Nicotinonitrile Analogs in Synthesis and Screening


Nicotinonitrile derivatives with different substitution patterns exhibit distinct reactivity, physicochemical profiles, and biological target engagement, making generic interchange scientifically unsound. The C6 hydroxymethyl group in 6-(Hydroxymethyl)-4-methylnicotinonitrile provides a primary alcohol handle for further derivatization (e.g., oxidation to aldehyde/carboxylic acid, esterification, or etherification), while the C4 methyl group modulates both electronic character and steric environment of the pyridine ring [1]. In contrast, the 6-hydroxy analog (CAS 1355196-92-7) presents a phenolic OH with markedly different acidity (predicted pKₐ ~13.07 for the target vs. a much lower pKₐ for the hydroxyl analogue) and hydrogen-bonding capacity, while the 5-hydroxymethyl regioisomer relocates the reactive handle away from the nitrile-bearing position, altering the geometry of any resulting conjugate [1]. These differences directly impact synthetic route compatibility, intermediate stability, and the pharmacophoric character of downstream products, as detailed quantitatively below.

Quantitative Differentiation Evidence: 6-(Hydroxymethyl)-4-methylnicotinonitrile vs. Its Closest Analogs


Regioisomeric Identity: 6-Hydroxymethyl vs. 5-Hydroxymethyl Substitution Defines Distinct Synthetic Intermediates

6-(Hydroxymethyl)-4-methylnicotinonitrile is a single, defined regioisomer with the hydroxymethyl group at the C6 position of the pyridine ring, para to the nitrile. Its closest regioisomeric analog, 5-(Hydroxymethyl)-4-methylnicotinonitrile, places the same functional group at the C5 position, ortho to the C4 methyl and meta to the nitrile. This positional difference alters the reactivity of the hydroxymethyl group due to differential electronic effects from the ring nitrogen and the nitrile substituent. In the broader nicotinonitrile literature, regioisomeric identity has been shown to be critical: a study of disubstituted nicotinonitriles reported that the position of substituents dictates photophysical properties, with absorption and emission maxima shifting by 20–50 nm between isomers [1]. While compound-specific photophysical data for this exact pair are not published, the class-level precedent establishes that regioisomeric purity is essential for reproducible downstream chemistry and biological screening outcomes.

Regiochemistry Synthetic intermediate Structure-activity relationship

Computed Physicochemical Property Divergence: 6-(Hydroxymethyl)-4-methylnicotinonitrile vs. 6-Hydroxy-4-methylnicotinonitrile

Direct computed property comparison between 6-(Hydroxymethyl)-4-methylnicotinonitrile (target) and its 6-hydroxy analog (CAS 1355196-92-7) reveals significant differences that affect solubility, permeability, and formulation behavior. The target compound has a predicted pKₐ of 13.07 ± 0.10 (alcohol), while the 6-hydroxy analog is expected to have a substantially lower pKₐ (phenolic OH, ~8–10 range), leading to different ionization states at physiological pH [1]. The target also has higher molecular weight (148.16 vs. 134.14 g/mol), increased topological polar surface area (56.9 vs. ~53 Ų estimated), and a different hydrogen-bonding profile (1 HBD / 3 HBA vs. 1 HBD / 3 HBA for the hydroxy analog, but with weaker donor strength due to the alcohol vs. phenol nature) [1]. These computed differences translate to distinct solubility and permeability behaviour, which must be accounted for in biological assay design and formulation.

Physicochemical properties Drug-likeness Lead optimization

Synthetic Handle Orthogonality: C6 Hydroxymethyl Enables Chemoselective Derivatization Not Possible with C6-H or C6-OH Analogs

The primary alcohol group at C6 in 6-(Hydroxymethyl)-4-methylnicotinonitrile can undergo selective oxidation to the corresponding aldehyde or carboxylic acid, while the nitrile at C3 remains intact under controlled conditions. This orthogonal reactivity is not available in 6-unsubstituted nicotinonitriles (which lack a functionalizable C6 carbon) or in 6-hydroxy analogs (where the phenolic OH is a poorer leaving group and requires harsher activation). The class of nicotinonitrile derivatives containing a hydroxymethyl group has been employed as a precursor to acridone-based inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH), with the 6-(hydroxymethyl)nicotinonitrile scaffold (CAS 31795-61-6) specifically cited as a key intermediate . The presence of the additional C4 methyl group in the target compound introduces steric and electronic tuning that distinguishes it from the simpler 6-(hydroxymethyl)nicotinonitrile, potentially altering the regioselectivity of subsequent ring-forming reactions.

Synthetic chemistry Building block Chemoselective functionalization

Computed LogP and TPSA Positioning for CNS Drug-Likeness vs. 6-Hydroxy Analog

The computed XLogP3 of 6-(Hydroxymethyl)-4-methylnicotinonitrile is 0.1, with a TPSA of 56.9 Ų, placing it within the favourable CNS drug-like space according to widely accepted rules (Wager criteria: TPSA < 76 Ų desirable for CNS penetration) [1]. The 6-hydroxy analog (CAS 1355196-92-7) has a lower molecular weight (134.14) but its phenolic OH introduces different hydrogen-bonding capacity that may alter its CNS MPO score. While compound-specific brain penetration data are not published, the computed parameters suggest that the target compound resides in a distinct physicochemical property space from its hydroxy analog, which may translate to differential permeability and efflux susceptibility in cell-based assays.

Drug-likeness CNS permeability Physicochemical profiling

High-Impact Research and Industrial Application Scenarios for 6-(Hydroxymethyl)-4-methylnicotinonitrile


Diversifiable Building Block for Kinase or Dehydrogenase Inhibitor Libraries

The combination of a C6 primary alcohol handle and a C3 nitrile in a 4-methylpyridine scaffold makes this compound a versatile starting point for generating focused libraries targeting enzymes with adenine- or nicotinamide-binding pockets (e.g., kinases, IMPDH, NNMT). The hydroxymethyl can be elaborated to esters, ethers, or amines, while the nitrile can serve as a hydrogen-bond acceptor or be reduced to an aminomethyl group for further functionalization . This scaffold is structurally related to intermediates used in the synthesis of acridone-based IMPDH inhibitors and nicotinamide N-methyltransferase (NNMT) inhibitors, where the 4-methyl group mimics the methyl of the natural cofactor S-adenosylmethionine .

Regioisomerically Pure Intermediate for CNS Penetrant Probe Synthesis

With a computed TPSA of 56.9 Ų and XLogP3 of 0.1, 6-(Hydroxymethyl)-4-methylnicotinonitrile falls within the favourable property space for CNS drug discovery (TPSA < 76 Ų) . Its regioisomeric purity ensures that the correct geometry is maintained for target engagement in GPCR or ion channel programmes where pyridine substitution patterns are critical for activity.

Reference Standard for Analytical Method Development in Nicotinonitrile Impurity Profiling

As a well-defined, high-purity (≥98%) nicotinonitrile derivative with a unique CAS registry (1637310-90-7), this compound can serve as a reference standard for HPLC/LC-MS method development and impurity profiling in pharmaceutical process chemistry. Its distinct retention time and mass spectrum allow it to be distinguished from the 5-hydroxymethyl and 6-hydroxy regioisomers, facilitating QC workflows in GMP intermediate production .

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